molecular formula C17H18N2O4 B2774463 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2034441-73-9

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2774463
CAS No.: 2034441-73-9
M. Wt: 314.341
InChI Key: UVMKVWNWMNYZNZ-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a dimethylisoxazole carboxamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-10-15(11(2)23-19-10)16(20)18-9-17(3,21)14-8-12-6-4-5-7-13(12)22-14/h4-8,21H,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMKVWNWMNYZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the benzofuran ring through a cyclization reaction of o-hydroxyacetophenones under basic conditions . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, followed by the formation of the isoxazole ring through a cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and transition-metal catalysis can be employed to enhance reaction efficiency and selectivity . Additionally, continuous flow chemistry and automated synthesis platforms may be utilized to scale up the production process.

Chemical Reactions Analysis

Key reactive sites:

  • Benzofuran ring : Electrophilic substitution and oxidation potential.

  • Hydroxypropyl group : Oxidation and nucleophilic substitution.

  • Isoxazole-carboxamide : Ring-opening, hydrolysis, and electrophilic substitution.

Oxidation Reactions

The secondary alcohol in the hydroxypropyl group is susceptible to oxidation. In structurally related compounds, this group undergoes oxidation to form a ketone derivative under mild conditions (e.g., using pyridinium chlorochromate or CrO₃).

Example :

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-...CrO₃N-[2-(1-benzofuran-2-yl)-2-oxopropyl]-...\text{N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-...} \xrightarrow{\text{CrO₃}} \text{N-[2-(1-benzofuran-2-yl)-2-oxopropyl]-...}

Nucleophilic Substitution

The hydroxypropyl group can participate in nucleophilic substitution reactions if activated (e.g., via tosylation). For instance:

ROHTsClROTsNu⁻R-Nu\text{ROH} \xrightarrow{\text{TsCl}} \text{ROTs} \xrightarrow{\text{Nu⁻}} \text{R-Nu}

This pathway is observed in analogs where hydroxypropyl groups are converted to ethers or amines .

Isoxazole Ring Reactivity

The 3,5-dimethyl-1,2-oxazole (isoxazole) ring undergoes distinct transformations:

Reaction Type Conditions Product
Ring-opening Acidic hydrolysis (HCl/H₂O)β-Ketoamide derivatives
Hydrogenation H₂/Pd-Cβ-Amino alcohol intermediate
Electrophilic substitution Nitration (HNO₃/H₂SO₄)4-Nitroisoxazole derivatives

Mechanistic notes :

  • Ring-opening under acidic conditions generates a β-ketoamide via cleavage of the N–O bond .

  • Hydrogenation reduces the isoxazole ring to a β-amino alcohol, which may further react .

Carboxamide Hydrolysis

The carboxamide group can hydrolyze to a carboxylic acid under acidic or basic conditions:

RCONH₂H₃O⁺ or OH⁻RCOOH\text{RCONH₂} \xrightarrow{\text{H₃O⁺ or OH⁻}} \text{RCOOH}

This reaction is well-documented in sulfonamide analogs, though carboxamides typically require harsher conditions (e.g., 6M HCl, reflux).

Comparative Reactivity of Structural Analogs

Data from related compounds (e.g., benzofuran-sulfonamides and isoxazole-carboxylic acids ) suggest the following trends:

Functional Group Reactivity Ranking (High → Low)Dominant Pathway
HydroxypropylOxidation > SubstitutionKetone formation
IsoxazoleRing-opening > Hydrogenationβ-Ketoamide derivatives
BenzofuranElectrophilic substitutionNitration at C-5 position

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of benzofuran compounds exhibit potent antioxidant activities. For instance, the compound has shown effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases . The structure of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide contributes to this activity by stabilizing radical intermediates.

Tyrosinase Inhibition

The compound has been evaluated for its potential as a tyrosinase inhibitor, which is significant in treating hyperpigmentation disorders. In vitro studies have reported that certain derivatives of benzofuran exhibit IC50 values comparable to or better than standard inhibitors like ascorbic acid . This suggests that this compound could be developed into a therapeutic agent for skin conditions.

Anti-inflammatory Effects

Preliminary investigations have indicated that the compound possesses anti-inflammatory properties. In animal models of arthritis, compounds with similar structures have shown significant efficacy in reducing inflammation and pain . This suggests a potential application in treating inflammatory diseases.

Cancer Treatment

Benzofuran derivatives have been studied for their anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been observed in preliminary studies . These findings warrant further investigation into its mechanisms of action and potential as an anticancer agent.

Neuroprotective Effects

Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β) has emerged as a promising strategy for Alzheimer's disease treatment. Compounds similar to this compound have shown potential in this regard by modulating neuroinflammatory pathways . This positions the compound as a candidate for further research in neurodegenerative disease therapies.

Case Studies

Study ReferenceApplicationFindings
Tyrosinase InhibitionCompound exhibited IC50 of 11 μM, surpassing ascorbic acid's efficacy
Anti-inflammatoryDemonstrated significant reduction in edema in rat models
NeuroprotectionPotential GSK-3β inhibition suggests therapeutic use in Alzheimer's

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the isoxazole ring can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to its combination of a benzofuran ring, a hydroxypropyl group, and a dimethylisoxazole carboxamide moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. The oxazole ring contributes to its pharmacological properties, while the carboxamide group enhances solubility and bioavailability.

Research indicates that the compound may interact with specific biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The presence of the benzofuran structure suggests potential interactions with cellular signaling pathways that could modulate inflammatory responses.

Biological Activity

1. Anti-inflammatory Effects
Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, benzofuran derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins .

2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar benzofuran compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could also possess synergistic effects when used with conventional antibiotics .

3. Anticancer Potential
Recent studies highlight the anticancer properties of benzofuran derivatives. The ability to induce apoptosis in cancer cells has been observed in related compounds, suggesting that this compound may also exhibit similar effects .

Case Study 1: Inhibition of COX Enzymes

In a study evaluating the anti-inflammatory potential of benzofuran derivatives, a compound structurally similar to this compound was tested in animal models. The results indicated a significant reduction in edema and inflammatory markers compared to control groups .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial effects of benzofuran-based compounds against Staphylococcus aureus and Escherichia coli. The results showed that these compounds enhanced the efficacy of traditional antibiotics, suggesting a potential application in treating resistant bacterial infections .

Data Tables

Biological ActivityObserved EffectsReference
Anti-inflammatoryReduced edema in animal models
AntimicrobialSynergistic effects with antibiotics
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide with high purity?

  • Methodological Answer : Key parameters include precise temperature control (e.g., maintaining 50–70°C during condensation steps), solvent selection (polar aprotic solvents like DMF or THF for intermediate stabilization), and reaction time optimization (monitored via TLC/HPLC). Post-synthesis purification via column chromatography with gradient elution (hexane:ethyl acetate) is recommended to isolate the target compound .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) resolves substituent arrangements, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. X-ray crystallography (if crystalline) provides absolute stereochemistry, as demonstrated for structurally related heterocycles .

Q. How can researchers assess the compound’s solubility and stability in preclinical studies?

  • Methodological Answer : Use dynamic light scattering (DLS) for solubility profiling in PBS or simulated biological fluids. Accelerated stability studies (40°C/75% RH for 4 weeks) paired with HPLC-UV analysis detect degradation products. Include cryoprotectants (e.g., trehalose) for lyophilized storage .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays). Investigate metabolic stability via liver microsome assays to identify rapid degradation in vivo. Structural analogs (e.g., benzofuran-oxazole hybrids) can isolate pharmacophore contributions .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action at the molecular level?

  • Methodological Answer : Combine surface plasmon resonance (SPR) for target-binding kinetics with molecular dynamics simulations (e.g., AMBER or GROMACS) to map interaction hotspots. CRISPR-Cas9 gene knockout models can confirm target specificity in cellular pathways .

Q. How can researchers address discrepancies in crystallographic vs. computational docking poses?

  • Methodological Answer : Perform multi-scale docking (rigid vs. flexible ligand protocols) and validate with cryo-EM or neutron diffraction data if X-ray resolution is limited. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Data Analysis & Optimization

Q. What strategies mitigate off-target effects observed in high-throughput screening?

  • Methodological Answer : Employ counter-screening assays against related receptors (e.g., kinase panels) and use chemoproteomics (activity-based protein profiling) to identify unintended targets. Structure-activity relationship (SAR) studies with halogenated analogs improve selectivity .

Q. How can researchers optimize pharmacokinetic properties without altering core pharmacophores?

  • Methodological Answer : Introduce prodrug moieties (e.g., esterase-cleavable groups) to enhance bioavailability. Modify logP via substituent tuning (e.g., replacing methyl with trifluoromethyl groups) while retaining hydrogen-bonding motifs critical for activity .

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